molecular formula C12H20O B128392 1-(1-Adamantyl)ethanol CAS No. 26750-08-3

1-(1-Adamantyl)ethanol

Cat. No.: B128392
CAS No.: 26750-08-3
M. Wt: 180.29 g/mol
InChI Key: YALBLVPSPRKDJI-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Solvolysis and Stability Analysis

  • Solvolysis of 1-Adamantyl Chloride : A study by Gajewski (2001) suggests that solvolysis of 1-adamantyl chloride is enhanced by hydrogen bond donation from departing chloride ion, possibly due to reduced steric interactions in a developing pyramidal cation. This indicates unique solvolysis characteristics of 1-adamantyl compounds, including 1-(1-Adamantyl)ethanol, in specific solvents (Gajewski, 2001).

  • Stability in Different Solvents : Takeuchi et al. (2001) found that alkyl substitution on the 1-adamantyl cation, such as in this compound, affects its stability in nonaqueous solvents. This study highlights the influence of solvent composition on the reactivity of 1-adamantyl derivatives (Takeuchi et al., 2001).

Chemical Synthesis and Reaction Pathways

  • Synthesis and Reaction Pathways : Research by Huang and Bennet (1994) provides insights into the rate acceleration in solvolysis reactions involving 1-adamantyl derivatives, which can be relevant for understanding reactions of this compound. Their study demonstrates how structural modifications can significantly influence reaction rates (Huang & Bennet, 1994).

  • Anti-Microbial and Anti-Inflammatory Activities : Kadi et al. (2007) explored the antimicrobial and anti-inflammatory activities of compounds derived from 1-adamantyl, indicating potential biomedical applications of this compound and its derivatives (Kadi et al., 2007).

Specific Reactions and Mechanistic Insights

  • 1-Adamantyl Solvolysis Products : Luton and Whiting (1979) studied the solvolysis products of 1-adamantyl derivatives in aqueous ethanol, providing insights into the reactivity and possible reaction pathways of this compound (Luton & Whiting, 1979).

  • Gas Phase Stability and Solvent Effects : An additional study by Takeuchi et al. (2000) on the gas-phase stability of 1-adamantyl cation and the solvent effects in the solvolysis of 1-bromoadamantane gives insights into the reactivity of adamantyl compounds in various environments, which could be relevant for this compound (Takeuchi et al., 2000).

Safety and Hazards

When handling 1-(1-Adamantyl)ethanol, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The future directions of 1-(1-Adamantyl)ethanol research involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Properties

IUPAC Name

1-(1-adamantyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBLVPSPRKDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377845
Record name 1-(1-adamantyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26750-08-3
Record name 1-(1-adamantyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 45.0 g of 1-acetyladamantane obtained according to the process of Production Example 1, 100 ml of methanol, and 20 ml of a 0.1 N sodium hydroxide aqueous solution on a water bath, 4.8 g of sodium borohydride was gradually added over 30 minutes. The mixture was stirred for further 30 minutes, was neutralized with a 1 N hydrochloric acid aqueous solution, and 200 ml of water was added to the neutralized mixture. The obtained crystal was filtrated, was washed with water, and was dried in vacuo to yield 45.0 g of α-methyl-1-adamantanemethanol.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Powdery sodium borohydride (4.8 g) was added slowly over 30 minutes to a mixture of 45.0 g of 1-acetyladamantane, 100 ml of methanol, and 20 ml of 0.1 N sodium hydroxide on a water bath. The resultant mixture was further stirred for 30 minutes, was neutralized with a 1 N hydrochloric acid aqueous solution, and 200 ml of water was added to the mixture. The obtained crystals were filtrated, was washed with water and was dried in vacuo to give 45.0 g of 1-(1-hydroxyethyl)adamantane. To this were added 400 ml of toluene, 4.9 g of 98% sulfuric acid, and 0.1 g of hydroquinone, and the resultant mixture was stirred for 3 hours with azeotropic distillation and dehydration. The reaction mixture was cooled, washed with saturated aqueous sodium bicarbonate and saturated sodium chloride aqueous solution, and was concentrated. The obtained concentrate was distilled to give 29.0 g (yield 72.5%) of 1-vinyladamantane (65° C./4 mm Hg).
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4.8 g
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45 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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